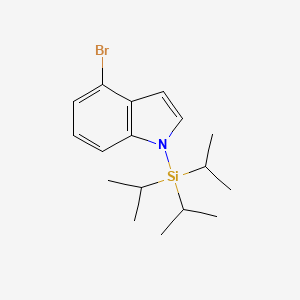
4-bromo-1-(triisopropylsilyl)-1H-indole
描述
Physical And Chemical Properties Analysis
“4-bromo-1-(triisopropylsilyl)-1H-indole” is a white to light yellow crystalline powder. It has a melting point of 191-194°C and a boiling point of 490.5°C at 760 mmHg.科学研究应用
Direct C-3 Lithiation
Matsuzono et al. (2001) demonstrated that 1-(Triisopropylsilyl)indole could be directly lithiated at the 3-position with tert-BuLi-TMEDA in hexane. This method allows for the generation of lithio species, which can be reacted with various electrophiles to yield 3-substituted 1-(triisopropylsilyl)indoles in good yields, showcasing its utility in selective functionalization of indoles (Mai Matsuzono, T. Fukuda, M. Iwao, 2001).
Copper-Catalyzed C–C Coupling
Lee et al. (2018) developed a method for synthesizing indolo[2,1-a]isoquinolines through copper-catalyzed C–C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones under microwave irradiation. This process offers a straightforward route to complex indole derivatives in moderate to good yields, indicating its potential for the synthesis of heterocyclic compounds (Ha Kyeong Lee, P. Dao, Young-su Kim, C. Cho, 2018).
Synthesis and Functionalization through Alkynylation
Brand et al. (2012) developed an efficient procedure for the synthesis of 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one on a large scale. This compound can be used for the direct alkynylation of indoles, thiophenes, and anilines, facilitated by gold catalysis. This methodology underscores the significance of 4-bromo-1-(triisopropylsilyl)-1H-indole derivatives in the functionalization of heteroaromatic compounds, offering pathways to diverse molecular architectures (Jonathan P. Brand, J. Waser, 2012).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting the indole nucleus's importance in various biologically active compounds. This review underscores the adaptability of indole derivatives, including those related to 4-bromo-1-(triisopropylsilyl)-1H-indole, in the construction of complex organic molecules through palladium catalysis (S. Cacchi, G. Fabrizi, 2005).
安全和危害
属性
IUPAC Name |
(4-bromoindol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-10-15-16(18)8-7-9-17(15)19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHMUQVMGJYGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383792 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(triisopropylsilyl)-1H-indole | |
CAS RN |
412048-44-3 | |
| Record name | 4-bromo-1-(triisopropylsilyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

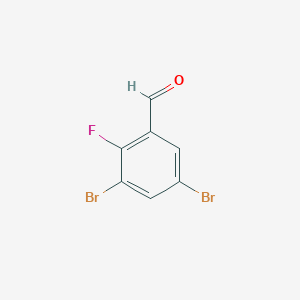
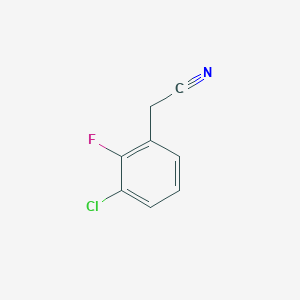
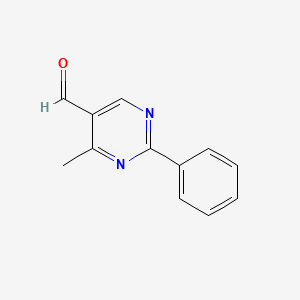
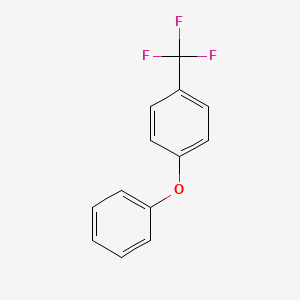
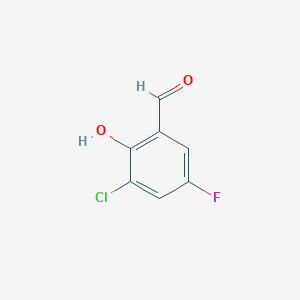
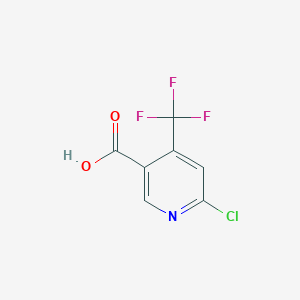
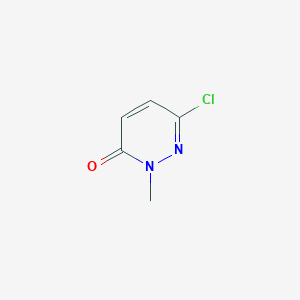
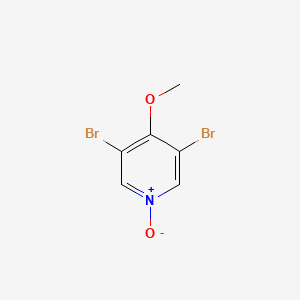
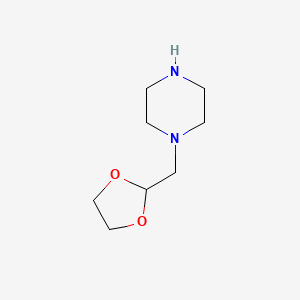
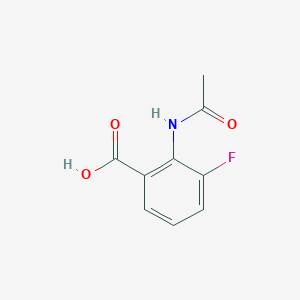
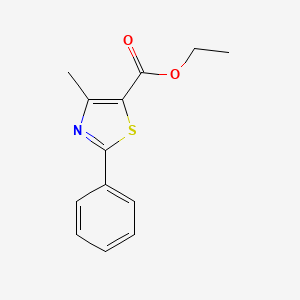
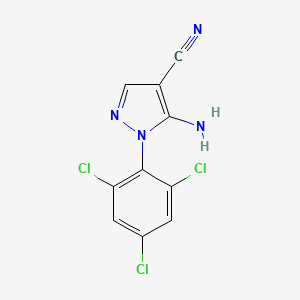
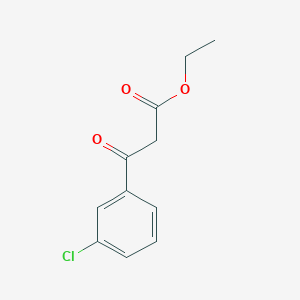
![4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585705.png)